molecular formula C9H11NO4 B1424905 6-(2-Methoxyethoxy)pyridine-2-carboxylic acid CAS No. 1248697-20-2

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid

Cat. No. B1424905
M. Wt: 197.19 g/mol
InChI Key: KTUMITXLYQLVFN-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid, also known as MEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the pyridine carboxylic acid family and has a molecular weight of 223.23 g/mol. MEPC is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

Synthesis and Catalytic Activity

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid is used in synthesizing copper(II) complexes. These complexes exhibit catalytic activity for addition reactions of terminal alkynes to imines, producing propargylamines. Such reactions demonstrate the compound's potential in organic synthesis and catalysis (Drabina et al., 2010).

Novel Heterocyclic Compounds Synthesis

This compound is instrumental in synthesizing novel polycyclic heteroaromatic compounds, where it facilitates the creation of diverse structures including benzofuran, thiazole, and pyridine derivatives (Patankar et al., 2008).

Uranyl Complex Formation

It plays a role in forming uranyl complexes with the pyridine-2,6-dicarboxylato ligand. These complexes exhibit unique structures in their coordination spheres and are important in inorganic chemistry and materials science (Masci & Thuéry, 2005).

Lanthanide-based Coordination Polymers

The compound is used in the synthesis of lanthanide coordination compounds, which are studied for their photophysical properties. These compounds have potential applications in material science, particularly in light harvesting and luminescence (Sivakumar et al., 2011).

Coal Pyrolysis Reactivity Enhancement

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid is utilized in the pretreatment of coals to enhance their pyrolytic reactivity. This application is significant in the field of energy and fuel technology (Sakanishi et al., 2001).

Antimicrobial Activity of Pyridine Derivatives

It contributes to the synthesis of pyridine derivatives with antimicrobial properties. This aspect is crucial in the development of new pharmaceuticals and antimicrobial agents (Patel et al., 2011).

Reactivity with Zn(II) Salts

The compound reacts with Zn(II) salts under different conditions to form coordination polymers, which are of interest in coordination chemistry and materials science (Ghosh et al., 2004).

properties

IUPAC Name

6-(2-methoxyethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-6-14-8-4-2-3-7(10-8)9(11)12/h2-4H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUMITXLYQLVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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